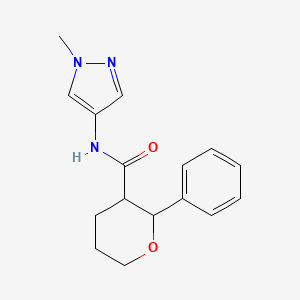![molecular formula C16H22N4O3 B7544735 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea](/img/structure/B7544735.png)
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea, also known as BMH-21, is a small molecule inhibitor that has shown potential in cancer therapy. It inhibits the activity of a protein called S100A4, which is involved in cancer cell migration and metastasis.
Wirkmechanismus
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea inhibits the activity of S100A4, a calcium-binding protein that is overexpressed in many types of cancer. S100A4 plays a key role in cancer cell migration and metastasis by promoting the formation of actin filaments and stimulating the activity of matrix metalloproteinases. This compound binds to S100A4 and prevents its interaction with other proteins, thereby inhibiting cancer cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It inhibits the activity of S100A4, which in turn inhibits cancer cell migration and invasion. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been found to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea is that it has been extensively studied and its mechanism of action is well understood. It has also been shown to be effective in inhibiting cancer cell migration and invasion in vitro and in vivo. However, one limitation of this compound is that its synthesis is complex and its yield is relatively low. In addition, further studies are needed to determine the optimal dosage and administration of this compound in cancer therapy.
Zukünftige Richtungen
There are several future directions for research on 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea. One direction is to explore its potential in combination with other cancer therapies, such as immunotherapy and targeted therapy. Another direction is to investigate its potential in other diseases, such as inflammatory diseases and neurodegenerative diseases. Furthermore, further studies are needed to optimize the synthesis of this compound and to develop more efficient and cost-effective methods of production.
Synthesemethoden
The synthesis of 1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea involves several steps. The first step is the synthesis of 2-bromo-1H-benzimidazole, which is then reacted with 3-(oxolan-2-ylmethoxy)propylamine to form 1-(1H-benzimidazol-2-yl)-3-(oxolan-2-ylmethoxy)propylamine. This intermediate is then reacted with isocyanate to form this compound. The overall yield of this synthesis is around 14%.
Wissenschaftliche Forschungsanwendungen
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the migration and invasion of cancer cells in vitro and in vivo. It has also been shown to inhibit the growth and metastasis of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer. This compound has been found to be particularly effective in combination with other cancer therapies, such as chemotherapy and radiation therapy.
Eigenschaften
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-[3-(oxolan-2-ylmethoxy)propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c21-16(17-8-4-9-22-11-12-5-3-10-23-12)20-15-18-13-6-1-2-7-14(13)19-15/h1-2,6-7,12H,3-5,8-11H2,(H3,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELOZIXGWKVWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COCCCNC(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-(5-Methylfuran-2-yl)-1,3-thiazol-4-yl]methyl]thiomorpholine](/img/structure/B7544659.png)
![ethyl 2-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544671.png)
![1-[(4-Ethyl-1,2,4-triazol-3-yl)methyl]-3-(6-piperidin-1-ylpyridin-3-yl)urea](/img/structure/B7544674.png)
![ethyl 2-[[(E)-3-(furan-2-yl)prop-2-enoyl]-propan-2-ylamino]acetate](/img/structure/B7544676.png)
![[4-(2-Methoxyethyl)-1,4-diazepan-1-yl]-(2-methylsulfonylphenyl)methanone](/img/structure/B7544680.png)
![[3-(Dimethylamino)piperidin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B7544687.png)
![2-(dimethylamino)-N-[[3-[2-(dimethylamino)ethoxy]phenyl]methyl]pyridine-4-carboxamide](/img/structure/B7544699.png)
![3-acetamido-N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]piperidine-1-carboxamide](/img/structure/B7544706.png)




![3-[(5-Cyclopentyltetrazol-1-yl)methyl]benzamide](/img/structure/B7544732.png)
![1-[(4-Bromophenyl)methyl]-1,2,4-triazole-3-carboxamide](/img/structure/B7544738.png)